1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N Intermediate in the preparation of labeled DL-threo-Droxidopa, an antiparkinsonian.

Brand Name: Vulcanchem
CAS No.: 1330188-86-7
VCID: VC0139622
InChI: InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1
SMILES: C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O
Molecular Formula: C18H13NO7
Molecular Weight: 358.28

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

CAS No.: 1330188-86-7

Cat. No.: VC0139622

Molecular Formula: C18H13NO7

Molecular Weight: 358.28

* For research use only. Not for human or veterinary use.

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N - 1330188-86-7

Specification

CAS No. 1330188-86-7
Molecular Formula C18H13NO7
Molecular Weight 358.28
IUPAC Name (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C2)propanoic acid
Standard InChI InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15-/m1/s1/i14+1,18+1,19+1
Standard InChI Key ZMFOCUAXRJOPCJ-YDIIICFQSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O

Introduction

Chemical Properties and Structure

Basic Identification

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is identified by several key parameters that distinguish it from related compounds:

ParameterValue
CAS Number1330188-86-7
Alternate CAS No.96561-34-1 (unlabelled R,S absolute)
Molecular FormulaC1613C2H1315NO7
Molecular Weight358.28 g/mol
AppearanceOff-White Solid
SolubilityChloroform, Ethyl Acetate

The compound contains isotopically enriched atoms, specifically two carbon-13 atoms and one nitrogen-15 atom, which are strategically positioned in the molecular structure to facilitate traceability in metabolic and pharmacokinetic studies .

Structural Features

The molecule features several distinct structural components:

  • A 1,3-benzodioxole group (methylenedioxy phenyl moiety)

  • A phthalimide functional group

  • A hydroxyl group

  • A carboxylic acid function

  • Labeled atoms (13C2 and 15N) incorporated at specific positions

The SMILES notation for this compound is: OC@@Hc3ccc4OCOc4c3

This structure corresponds to the systematic name (R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid-13C2,15N .

Physical Properties

The physical characteristics of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N include:

PropertyValue
Physical StateSolid
ColorOff-White
Storage ConditionRoom Temperature
Shipping TemperatureRoom Temperature

These properties are important considerations for laboratory handling, storage, and application in research settings .

Synthesis and Production

Manufacturing Sources

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is primarily manufactured by specialized chemical companies that focus on isotopically labeled compounds:

ManufacturerProduct Code
Toronto Research Chemicals (LGC)TRC-B203502
Various suppliers in chemical databasesIM016568

The compound is typically produced in Canada and distributed globally for research purposes .

Applications and Uses

Pharmaceutical Research

The primary application of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N lies in pharmaceutical research:

  • It serves as an intermediate in the preparation of labeled DL-threo-Droxidopa, which is an antiparkinsonian agent

  • The labeled compound enables tracking of the drug's metabolic fate in biological systems

  • It facilitates quantitative analysis of the parent drug and its metabolites in complex biological matrices

  • The compound supports development of analytical methods for quality control in pharmaceutical production

Metabolic Studies

The isotopic labeling with 13C and 15N atoms makes this compound particularly valuable for:

  • Tracking metabolic transformations of Droxidopa

  • Distinguishing between drug-derived metabolites and endogenous compounds

  • Elucidating metabolic pathways and mechanisms

  • Identifying unknown metabolites through mass spectrometric analysis

Analytical Applications

As a stable isotope-labeled internal standard, this compound can be used in:

  • Liquid chromatography-mass spectrometry (LC-MS) methods for quantification

  • Bioanalytical method development and validation

  • Quality control processes in pharmaceutical manufacturing

  • Studies of drug absorption, distribution, metabolism, and excretion (ADME)

SupplierCatalogue/Product NumberCountry
LGC StandardsTRC-B203502Canada
Various chemical suppliersIM016568Various

The compound is typically supplied as a neat solid and is shipped at room temperature .

SupplierPackage SizePrice (USD)
Usbiological5 mg$460
TRC50 mg$1320

These prices reflect the complex synthesis and purification processes required for isotopically labeled compounds with high chemical and isotopic purity .

Related Compounds and Context

Relationship to Droxidopa

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is closely related to Droxidopa, which is its ultimate target compound after deprotection and further transformation:

  • Droxidopa (L-threo-3,4-dihydroxyphenylserine) is used clinically for neurogenic orthostatic hypotension and Parkinson's disease

  • The phthalimido group serves as a protecting group that would be removed during subsequent synthesis steps

  • The 1,3-benzodioxole moiety is a protected form of the catechol (dihydroxyphenyl) group found in the final Droxidopa molecule

Other Related Compounds

Several related compounds appear in pharmaceutical research:

CompoundRelationship to Target Compound
3,4-Di-O-benzyl DL-threo-Droxidopa HydrochlorideAnother protected form of Droxidopa
Droxidopa Impurity 4A synthetic impurity or degradation product
D-Threo-DihydroxyphenylserineStereoisomer of Droxidopa

These compounds form part of the broader family of catecholamine-like structures with applications in neurological and cardiovascular therapeutics .

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